molecular formula C8H9N3 B11817756 6-(2-Aminoethyl)picolinonitrile CAS No. 1060812-31-8

6-(2-Aminoethyl)picolinonitrile

Cat. No.: B11817756
CAS No.: 1060812-31-8
M. Wt: 147.18 g/mol
InChI Key: VMOFPKDPPWWDOZ-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)picolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of an aminoethyl group attached to the sixth position of the picolinonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)picolinonitrile can be achieved through several methods. One common approach involves the oxidative ammonolysis of α-picoline. This method uses a flow-type reactor with vanadium pentoxide and titanium dioxide or tin dioxide as catalysts. The reaction is carried out at temperatures ranging from 330°C to 370°C, with a contact time of 1-2 seconds. The maximum yield of the product can reach up to 75% under optimal conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar oxidative ammonolysis processes, but on a larger scale. The use of continuous flow reactors and efficient catalysts ensures high yields and reproducibility. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(2-Aminoethyl)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, leading to changes in cellular processes. The compound may also influence gene expression and signal transduction pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminoethyl)picolinonitrile is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1060812-31-8

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

6-(2-aminoethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3/c9-5-4-7-2-1-3-8(6-10)11-7/h1-3H,4-5,9H2

InChI Key

VMOFPKDPPWWDOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C#N)CCN

Origin of Product

United States

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